3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone

描述

Molecular Architecture and Functional Group Analysis

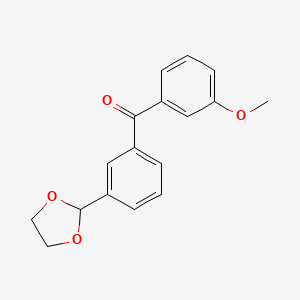

The molecular formula of 3-(1,3-dioxolan-2-YL)-3'-methoxybenzophenone is C₁₇H₁₆O₄ , with a molar mass of 284.31 g/mol . Its IUPAC name, [3-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone , reflects the spatial arrangement of its functional groups:

- A benzophenone backbone (two benzene rings connected by a ketone group).

- A methoxy group (-OCH₃) at the 3'-position of one aromatic ring.

- A 1,3-dioxolane ring (a five-membered cyclic ether) attached to the 3-position of the opposing phenyl group.

The SMILES notation (COC₁=CC=CC(=C₁)C(=O)C₂=CC=CC(=C₂)C₃OCCO₃) and InChI key (KGZUVRSGCVWQCP-UHFFFAOYSA-N) further clarify its connectivity. The dioxolane ring introduces steric constraints and electronic effects, while the methoxy group enhances electron density on the adjacent benzene ring, influencing reactivity.

Table 1: Key Molecular Features

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₆O₄ |

| Molar Mass | 284.31 g/mol |

| Functional Groups | Benzophenone, methoxy, 1,3-dioxolane |

| SMILES | COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |

| InChI Key | KGZUVRSGCVWQCP-UHFFFAOYSA-N |

属性

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-19-15-7-3-5-13(11-15)16(18)12-4-2-6-14(10-12)17-20-8-9-21-17/h2-7,10-11,17H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZUVRSGCVWQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645047 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-89-7 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of this compound typically proceeds via ketalization (acetalization) of a benzophenone derivative containing a carbonyl group with ethylene glycol, forming the 1,3-dioxolane ring. This reaction is catalyzed by an acid catalyst under reflux conditions, often in an aprotic solvent such as toluene.

- Starting Material: 3'-methoxybenzophenone or its positional isomers.

- Reagents: Ethylene glycol (for dioxolane ring formation), acid catalyst (commonly p-toluenesulfonic acid).

- Solvent: Toluene or similar high-boiling solvent.

- Conditions: Reflux with continuous removal of water using a Dean-Stark apparatus to drive the equilibrium toward acetal formation.

This method is well-established for protecting carbonyl groups and introducing cyclic acetals, which stabilize the molecule and modify its reactivity.

Detailed Reaction Conditions

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 3'-methoxybenzophenone + ethylene glycol | Formation of 1,3-dioxolane ring via ketalization | Acid catalyst (p-toluenesulfonic acid) used; reflux in toluene |

| 2 | Dean-Stark apparatus | Continuous removal of water | Drives equilibrium toward product formation |

| 3 | Purification | Recrystallization from methanol or ethyl acetate | Ensures high purity and yield |

Alternative Synthetic Routes

While the acetalization method is predominant, alternative approaches include:

Williamson Ether Synthesis : Starting from hydroxymethyl-1,3-dioxolan-2-one derivatives, alkylation with halogenated methoxybenzophenone derivatives can be performed to introduce the methoxy group or modify the dioxolane ring substituents. This method is useful for synthesizing substituted dioxolane derivatives with high regioselectivity and yield.

Phosgene or Diethyl Carbonate Route : For preparing dioxolan-2-one intermediates, glycerin reacts with phosgene or diethyl carbonate, which can then be further functionalized to yield the target compound.

Reaction Mechanism and Analysis

Ketalization Mechanism

- The carbonyl oxygen of the benzophenone derivative is protonated by the acid catalyst.

- Nucleophilic attack by ethylene glycol’s hydroxyl group forms a hemiacetal intermediate.

- Intramolecular cyclization and loss of water yield the stable 1,3-dioxolane ring.

Reaction Monitoring and Optimization

- Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress.

- Catalyst concentration and reaction time are optimized to maximize yield and minimize side reactions.

- Temperature control is critical to avoid decomposition or overreaction.

Purification and Characterization

Purification

- Recrystallization from solvents such as methanol or ethyl acetate is standard.

- Distillation under reduced pressure may be used for intermediates or volatile byproducts.

Spectroscopic Characterization

| Technique | Key Features for Identification |

|---|---|

| ¹H NMR | Singlet for dioxolane protons (~4.0–4.5 ppm), singlet for methoxy protons (~3.8 ppm), aromatic proton patterns consistent with substitution |

| ¹³C NMR | Signals for dioxolane carbons (~100–110 ppm), carbonyl carbon (~195 ppm) |

| LC-MS | Molecular ion peak [M+H]⁺ at m/z ~285.1, fragmentation patterns consistent with benzophenone derivatives |

| Melting Point | Typically 58–63 °C for related methoxybenzophenone derivatives |

Summary Table of Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Acid-catalyzed ketalization | 3'-methoxybenzophenone | Ethylene glycol, p-toluenesulfonic acid | Reflux in toluene, Dean-Stark apparatus | High (typically >80%) | Most common, straightforward |

| Williamson Ether Synthesis | Hydroxymethyl-1,3-dioxolan-2-one | Alkyl halide (e.g., methyl iodide), base (e.g., potassium t-butoxide) | Room temperature to mild heating | ~85% | Useful for substituted derivatives |

| Phosgene-mediated synthesis of dioxolan-2-one intermediates | Glycerin | Phosgene, pyridine | 15–20 °C, stirring | ~83% | Precursor synthesis for further functionalization |

Research Findings and Considerations

- The 1,3-dioxolane ring acts as a protecting group for the ketone, enhancing stability and enabling selective reactions on other parts of the molecule.

- The methoxy substituent influences electronic properties, affecting reactivity and solubility.

- Reaction conditions must be carefully controlled to avoid hydrolysis of the dioxolane ring.

- The compound’s photochemical stability is enhanced by the cyclic acetal structure, which restricts conformational flexibility and reduces degradation under UV exposure.

- Analytical challenges in quantification arise due to matrix effects in environmental samples, requiring advanced LC-MS techniques with internal standards for accurate measurement.

化学反应分析

Types of Reactions

3-(1,3-Dioxolan-2-YL)-3’-methoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the dioxolane ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in pyridine.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride.

Major Products

Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

Reduction: The major products are alcohols or ethers.

Substitution: The products vary based on the nucleophile used, resulting in substituted benzophenone derivatives.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex organic molecules. Its reactivity allows it to participate in various chemical transformations, making it valuable in synthetic chemistry.

Synthetic Pathways

The compound can undergo reactions such as nucleophilic substitution and cyclization, which are crucial for developing new synthetic methodologies. Its dioxolane moiety contributes to its reactivity profile, allowing for diverse synthetic routes.

Materials Science

Organic Semiconductors

In materials science, 3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone is investigated for its potential use in organic semiconductors. The presence of the dioxolane ring enhances the electronic properties of the material, making it suitable for applications in electronic devices.

Conductive Polymers

This compound is also explored in the development of conductive polymers. Its unique structure can be integrated into polymer matrices to improve conductivity and stability, which is essential for various electronic applications.

Medicinal Chemistry

Biological Activity

Research indicates that this compound exhibits significant biological activities, including antibacterial and antifungal properties. Preliminary studies have demonstrated its effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL.

| Compound Name | Structure Type | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|---|

| This compound | Dioxolane + Benzophenone | 625 - 1250 | Significant against Candida albicans |

| Related Compound A | Dioxolane + Thiazole | Moderate | Moderate against Aspergillus niger |

| Related Compound B | Dioxolane | Varies (200 - 1000) | Excellent against Candida albicans |

Mechanism of Action

The mechanism of action involves interactions with cellular targets such as enzymes or receptors, leading to specific biological effects. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its therapeutic potential.

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in the production of dyes and pigments. Its chemical structure allows it to be incorporated into various formulations, enhancing color stability and intensity.

Pesticides and Herbicides

The compound has been explored for use in agricultural applications as a component of pesticides and herbicides. Its efficacy in inhibiting unwanted plant growth makes it a candidate for crop protection formulations .

Case Studies

Several case studies have highlighted the therapeutic potential and industrial utility of this compound:

- Antibacterial Screening: A study evaluated various derivatives for their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated that structural modifications significantly influenced MIC values, underscoring the importance of optimizing molecular structure for enhanced activity.

- Antifungal Evaluations: Another investigation focused on antifungal activities where derivatives were tested against multiple fungal strains. Some compounds achieved notable inhibition zones against Candida albicans, demonstrating their potential as antifungal agents.

作用机制

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-3’-methoxybenzophenone involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and microbial growth inhibition.

相似化合物的比较

Similar Compounds

1,3-Dioxolane: A related compound with similar structural features but lacking the benzophenone core.

1,3-Dioxane: Another related compound with a six-membered ring instead of the five-membered dioxolane ring.

Uniqueness

3-(1,3-Dioxolan-2-YL)-3’-methoxybenzophenone is unique due to its combination of a benzophenone core with a 1,3-dioxolane ring and a methoxy group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

生物活性

Introduction

3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone is a compound of interest due to its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzophenone backbone with a methoxy group and a 1,3-dioxolane ring. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The dioxolane moiety is significant as it may influence the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dioxolane structure may enhance binding affinity and specificity toward these targets, potentially modulating signal transduction pathways involved in cellular processes.

Potential Biological Activities

- Antioxidant Activity : Compounds containing dioxolane rings have shown potential as free radical scavengers. Their ability to donate electrons can mitigate oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have been investigated for their antimicrobial effects against various pathogens. The presence of the benzophenone framework may enhance this activity through disruption of bacterial membranes.

- Anticancer Effects : Preliminary studies suggest that derivatives of benzophenone can induce apoptosis in cancer cells, potentially making them candidates for further investigation in cancer therapy.

Case Studies and Experimental Data

Several studies have evaluated the biological activities of compounds related to this compound:

- Study on Antioxidant Activity : A study demonstrated that compounds with dioxolane structures exhibited significant antioxidant properties when tested using the DPPH assay. The results indicated a dose-dependent response, with effective concentration values showing IC50 levels in the micromolar range.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 15.2 | Free radical scavenging |

| Compound B | 22.5 | Metal ion chelation |

- Antimicrobial Testing : In vitro studies revealed that derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 64 |

| E. coli | 128 |

Pharmacological Implications

The pharmacological implications of this compound are significant due to its potential applications in drug development:

- Drug Design : The unique structure allows for modifications that could enhance pharmacokinetic properties such as solubility and bioavailability.

- Combination Therapy : Given its mechanism of action, there is potential for use in combination therapies for diseases like cancer or infections resistant to standard treatments.

常见问题

Advanced Questions

How can crystallographic data resolve contradictions in molecular geometry predictions?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., EtOH/CHCl₃). Refine structures using SHELXL (for small molecules) to determine bond lengths, angles, and torsion angles .

- ORTEP Visualization: Generate thermal ellipsoid plots to assess positional disorder or anisotropic thermal motion .

Example:

A related benzophenone derivative (CAS 131-56-6) showed a dihedral angle of 45° between aromatic rings, confirmed by SCXRD . Discrepancies between computational (DFT) and experimental data can be reconciled by refining hydrogen-bonding networks .

What strategies optimize regioselectivity in methoxy and dioxolane functionalization?

Methodological Answer:

- Directed Ortho-Metalation (DoM): Use directing groups (e.g., esters) to control methoxy substitution patterns .

- Protection/Deprotection: Temporarily mask reactive hydroxyl groups with TBS or acetyl protecting agents during dioxolane formation .

Case Study:

In a benzofuran synthesis, NaH-mediated deprotonation in THF ensured regioselective alkylation at the 3-position, avoiding side reactions .

How can computational chemistry predict reactivity and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。